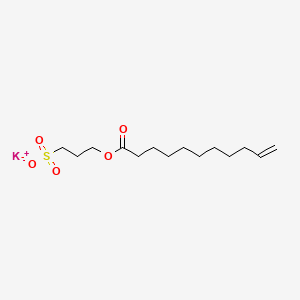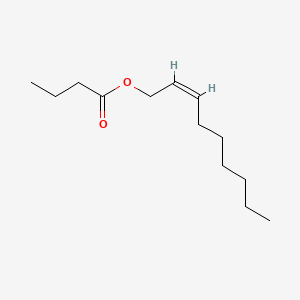
(Z)-Non-2-enyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Non-2-enyl butyrate is an ester compound characterized by its fruity aroma. It is commonly used in the flavor and fragrance industry due to its pleasant scent. The compound is formed by the esterification of non-2-enol and butyric acid, resulting in a molecule with significant applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Non-2-enyl butyrate typically involves the esterification reaction between non-2-enol and butyric acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Non-2-enol+Butyric acid→(Z)-Non-2-enyl butyrate+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of immobilized enzymes as catalysts can enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-Non-2-enyl butyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to non-2-enol and butyric acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Non-2-enol and butyric acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohol.
Aplicaciones Científicas De Investigación
(Z)-Non-2-enyl butyrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in pheromone communication in insects.
Medicine: Explored for its potential therapeutic effects due to its anti-inflammatory properties.
Industry: Utilized in the flavor and fragrance industry to impart fruity scents to products.
Mecanismo De Acción
The mechanism of action of (Z)-Non-2-enyl butyrate involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-κB.
Comparación Con Compuestos Similares
Ethyl butyrate: Another ester with a fruity aroma, commonly used in flavorings.
Butyl acetate: An ester used as a solvent in various industrial applications.
Methyl butyrate: Known for its pineapple-like scent, used in the fragrance industry.
Uniqueness of (Z)-Non-2-enyl butyrate: this compound stands out due to its specific structural configuration, which imparts unique olfactory properties. Its (Z)-configuration differentiates it from other esters, leading to distinct sensory and chemical characteristics.
Propiedades
Número CAS |
94109-99-6 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
[(Z)-non-2-enyl] butanoate |
InChI |
InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-12-15-13(14)11-4-2/h9-10H,3-8,11-12H2,1-2H3/b10-9- |
Clave InChI |
JTZDGEKMDBKLAI-KTKRTIGZSA-N |
SMILES isomérico |
CCCCCC/C=C\COC(=O)CCC |
SMILES canónico |
CCCCCCC=CCOC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


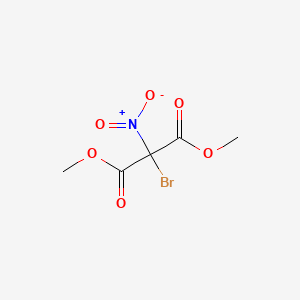

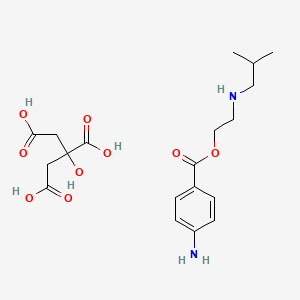
![2,2'-Methylenebis[4,6-diisopropylphenol]](/img/structure/B12660866.png)
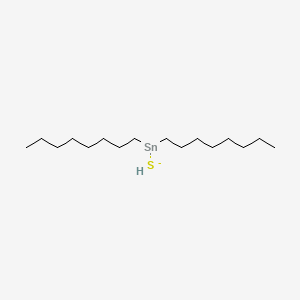
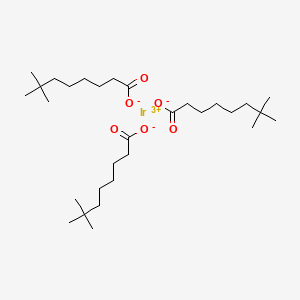
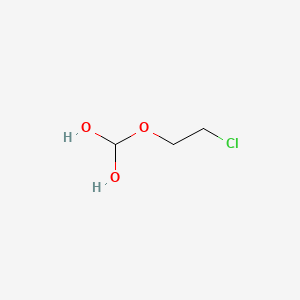
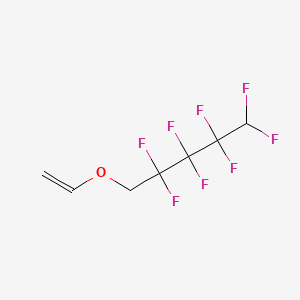
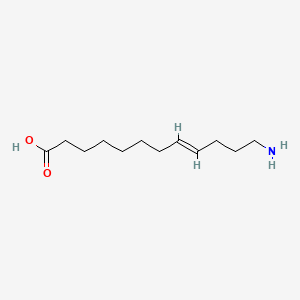
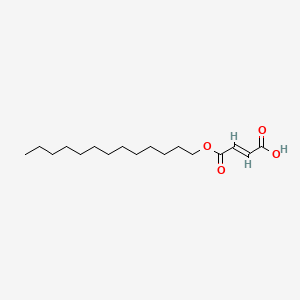
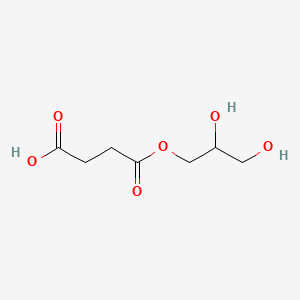

![1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one](/img/structure/B12660922.png)
